3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a chromone backbone with two hydroxyl groups at positions 5 and 7, and a para-chlorophenyl group at position 3. Its chemical formula is , and it has a molecular weight of approximately 288.68 g/mol. The compound exhibits a density of around 1.5 g/cm³ and a boiling point of approximately 511.3 °C at 760 mmHg . The presence of the chlorine atom and hydroxyl groups enhances its reactivity and potential biological interactions.
The chemical reactivity of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one can be attributed to its functional groups, which allow for various reactions, including:
These reactions are facilitated by the compound's ability to stabilize intermediates through resonance.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one exhibits a range of biological activities due to its structural features:
The specific mechanisms of action for this compound are still under investigation, but its structural characteristics indicate significant potential for therapeutic applications.
Several methods have been developed for synthesizing 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one:
These methods allow for efficient production with varying yields depending on the specific conditions employed.
3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one has several potential applications in various fields:
Interaction studies involving 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one have focused on its binding affinity to various biological targets. These studies highlight:
While these interactions indicate therapeutic potential, they also necessitate caution regarding possible side effects associated with hormonal modulation.
Several compounds share structural similarities with 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
5-Hydroxyflavone | Hydroxyl group at position 5 | Known for strong antioxidant properties |
6-Methoxyflavone | Methoxy group at position 6 | Exhibits anti-inflammatory effects |
2-(4-Chlorophenyl)-4H-chromen-4-one | Chlorinated phenyl group at position 2 | Similar structure but different biological activities |
7-Hydroxyflavone | Hydroxyl group at position 7 | Stronger anticancer activity compared to others |
The uniqueness of 3-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one lies in its specific substitution pattern and the presence of both hydroxyl and chlorinated groups. These features enhance its biological activity and reactivity compared to other chromone derivatives.